molecular formula C9H8ClN3 B1426604 3-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazole CAS No. 168968-41-0

3-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazole

Cat. No. B1426604
M. Wt: 193.63 g/mol
InChI Key: URXQIATWZMMHQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically include the compound’s systematic name, its molecular formula, and its structural formula. The compound’s class or family, as well as any important functional groups, would also be noted.



Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield. Any notable or unique aspects of the synthesis would also be highlighted.



Molecular Structure Analysis

This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and any notable structural features. Techniques such as X-ray crystallography or NMR spectroscopy might be used to determine the structure.



Chemical Reactions Analysis

This would involve a discussion of how the compound reacts with other substances. The conditions under which these reactions occur, the products that are formed, and the mechanisms of the reactions would all be discussed.



Physical And Chemical Properties Analysis

This would include information on the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).


Scientific Research Applications

Novel Triazole Derivatives and Their Applications

Patent Review on Triazole Derivatives (2008-2011) : Triazoles, including 1,2,4-triazoles, have been explored for their broad range of biological activities. Notably, they have shown potential in anti-inflammatory, antimicrobial, antitumoral, and antiviral applications. Recent patents have focused on developing new synthesis methods and evaluating these compounds for various therapeutic uses. The continuous discovery of new diseases necessitates the development of new triazole-based prototypes, particularly against resistant bacteria and neglected diseases (Ferreira et al., 2013).

Biological Features of New 1,2,4-Triazole Derivatives : Recent studies have identified novel 1,2,4-triazole derivatives demonstrating significant antimicrobial, antifungal, antioxidant, and anti-inflammatory activities. These findings underscore the potential of 1,2,4-triazoles in developing new therapeutics for various conditions (Ohloblina, 2022).

Synthesis and Properties of Triazole Derivatives : The synthesis and study of physico-chemical properties of triazole derivatives, particularly 3-thio and 3-thio-4-amino derivatives, have indicated their relevance not only in pharmaceuticals but also in engineering, metallurgy, and agriculture. These derivatives have been used in optical materials, photosensitizers, antioxidants, and corrosion inhibitors, highlighting their wide-ranging industrial applications (Parchenko, 2019).

Eco-friendly Synthesis of Triazoles : Advances in the synthesis of 1,2,3-triazoles using eco-friendly procedures have been highlighted, showcasing methods that offer benefits such as shorter reaction times, higher yields, and reduced environmental impact. These eco-friendly approaches are vital for the sustainable production of triazoles, which have applications in drug development and beyond (de Souza et al., 2019).

Polymeric Membranes Based on 1,2,4-Triazole : 1,2,4-Triazole and its derivatives have been utilized in the development of proton-conducting membranes for fuel cells, demonstrating the compound's utility in energy technologies. These membranes exhibit high thermal and electrochemical stability, along with significant ionic conductivity, making them promising materials for advanced energy applications (Prozorova & Pozdnyakov, 2023).

Safety And Hazards

This would involve a discussion of any risks associated with handling or using the compound, as well as appropriate safety precautions. Information on the compound’s toxicity and environmental impact might also be included.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or further studies to better understand the compound’s properties or mechanisms of action.


properties

IUPAC Name

3-(2-chlorophenyl)-4-methyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c1-13-6-11-12-9(13)7-4-2-3-5-8(7)10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXQIATWZMMHQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501253685
Record name 3-(2-Chlorophenyl)-4-methyl-4H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501253685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazole

CAS RN

168968-41-0
Record name 3-(2-Chlorophenyl)-4-methyl-4H-1,2,4-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168968-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Chlorophenyl)-4-methyl-4H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501253685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
3-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazole
Reactant of Route 3
Reactant of Route 3
3-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazole
Reactant of Route 4
Reactant of Route 4
3-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazole
Reactant of Route 5
Reactant of Route 5
3-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazole
Reactant of Route 6
3-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.